molecular formula C16H18N4O3S B6762261 N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide

N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6762261
M. Wt: 346.4 g/mol
InChI Key: KDGMLIGMNRAQFG-UHFFFAOYSA-N
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Description

N-(2,6-dioxaspiro[45]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a unique spirocyclic structure

Properties

IUPAC Name

N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(12-9-19-15(24-12)13-17-4-1-5-18-13)20-11-2-6-23-16(8-11)3-7-22-10-16/h1,4-5,9,11H,2-3,6-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMLIGMNRAQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1NC(=O)C3=CN=C(S3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the ketal. This intermediate is then subjected to hydrazone formation and subsequent iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane .

The iodinated intermediate undergoes aminocarbonylation in the presence of a palladium-phosphine catalyst to form the desired carboxamide derivative . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it could act as an inhibitor of phospholipase C, affecting lipid signaling and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dioxaspiro[45]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide is unique due to its combination of a spirocyclic core with pyrimidine and thiazole rings

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